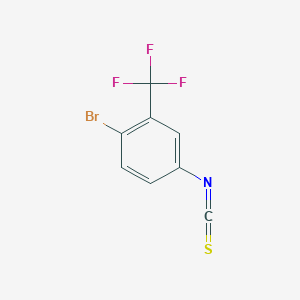

4-Bromo-3-trifluoromethylphenylisothiocyanate

Description

Nomenclature and Structural Identification

The compound’s systematic IUPAC name is 1-bromo-4-isothiocyanato-2-(trifluoromethyl)benzene , reflecting its substitution pattern on the benzene ring. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 948294-47-1 | |

| Molecular Formula | C₈H₃BrF₃NS | |

| Molecular Weight | 282.08 g/mol | |

| SMILES | C1=CC(=C(C=C1N=C=S)C(F)(F)F)Br | |

| InChIKey | FUJRJHFGAPKJFK-UHFFFAOYSA-N |

The benzene ring features:

- A bromine atom at the para position (C4),

- A trifluoromethyl group at the meta position (C3),

- An isothiocyanate group (-N=C=S) at the ortho position (C1) relative to bromine.

X-ray crystallography and NMR studies confirm the planar geometry of the aromatic system, with the electron-withdrawing trifluoromethyl and bromine groups inducing significant electronic polarization.

Historical Context in Organofluorine Chemistry

The synthesis of organofluorine compounds dates to 1835, when Jean-Baptiste Dumas and Eugène Péligot first prepared methyl fluoride. However, the development of aryl trifluoromethyl derivatives accelerated in the mid-20th century, driven by their stability and lipophilicity in pharmaceuticals.

Key Milestones:

- Halogen Exchange Reactions : Alexander Borodin’s 1862 demonstration of fluoride substitution laid the groundwork for modern fluorination techniques.

- Trifluoromethyl Introduction : The 1950s saw the adoption of CF₃ groups via Ullmann couplings and Grignard reactions, enabling scalable production of trifluoromethylarenes.

- Isothiocyanate Applications : By the 1970s, phenyl isothiocyanates became pivotal in peptide sequencing (Edman degradation) and heterocycle synthesis.

4-Bromo-3-trifluoromethylphenylisothiocyanate emerged as a specialized building block in the 1990s, particularly for:

Positional Isomerism in Trifluoromethylphenylisothiocyanates

The reactivity and applications of trifluoromethylphenylisothiocyanates depend critically on the substitution pattern. A comparison of positional isomers is provided below:

Electronic and Steric Effects:

- 3-Substituted Isomers : The meta-trifluoromethyl group creates a steric hindrance that slows nucleophilic attack at the isothiocyanate carbon, favoring selective reactions.

- 4-Substituted Isomers : Para-substitution allows conjugation between the CF₃ and -N=C=S groups, enhancing electrophilicity but reducing thermal stability.

In synthetic routes, the bromine atom in this compound serves as a versatile handle for further functionalization, enabling access to complex architectures like dendritic polymers and kinase inhibitors.

Properties

IUPAC Name |

1-bromo-4-isothiocyanato-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrF3NS/c9-7-2-1-5(13-4-14)3-6(7)8(10,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUJRJHFGAPKJFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N=C=S)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrF3NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60650262 | |

| Record name | 1-Bromo-4-isothiocyanato-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60650262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

948294-47-1 | |

| Record name | 1-Bromo-4-isothiocyanato-2-(trifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=948294-47-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-4-isothiocyanato-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60650262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis of 4-Bromo-3-trifluoromethylphenylisothiocyanate generally proceeds via the following key steps:

- Halogenation (Bromination) of a substituted aromatic precursor to introduce the bromine atom at the 4-position.

- Introduction of the trifluoromethyl group at the 3-position, often present in the starting material or introduced via electrophilic trifluoromethylation.

- Conversion of an amino or related functional group to the isothiocyanate moiety, typically via reaction with thiophosgene or equivalent reagents.

Because direct literature specifically on this compound is scarce, related synthetic strategies for analogues and intermediates are used to infer the most effective preparation methods.

Preparation of the 4-Bromo-3-trifluoromethylphenyl Intermediate

The key intermediate for the target compound is the 4-bromo-3-trifluoromethyl aniline or phenol derivative, which can be prepared by selective bromination of 3-trifluoromethyl-substituted aromatic compounds.

Vapor-phase bromination of 3-alkyl or 3-alkoxy substituted phenyl compounds has been demonstrated to provide high selectivity for the 4-position bromination with minimal dibromo impurities. The process involves vaporizing the aromatic substrate and bromine under reduced pressure (~10-200 mm Hg, optimally ~50 mm Hg), maintaining reaction temperatures below 100°C, and using reflux to maintain vapor phase reaction conditions. This method eliminates the use of solvents, increases productivity, and reduces purification steps.

The apparatus typically consists of a round-bottom flask with a reflux column, a bromine source heated to generate bromine vapor, and a condenser system to maintain vacuum and temperature control. The bromine vapor is introduced to the vaporized aromatic substrate, and the reaction proceeds with high conversion and selectivity.

Example yields for related 4-bromo-3-methylanisole are approximately 96.6% with dibromo impurities reduced to 0.1%, indicating the efficiency of vapor-phase bromination for selective mono-bromination.

| Parameter | Typical Conditions | Outcome |

|---|---|---|

| Pressure | 10 - 200 mm Hg (optimal ~50 mm Hg) | Maintains vapor phase |

| Temperature | < 100 °C (90-100 °C typical) | Ensures complete vaporization |

| Reaction time | ~11 hours | High conversion |

| Bromine source | Heated liquid Br₂ (b.p. 58 °C) | Generates bromine vapor |

| Product purity | 98% target mono-bromo product | Minimal dibromo (0.1%) and other impurities |

Conversion to this compound

Once the 4-bromo-3-trifluoromethyl aniline or related precursor is obtained, the isothiocyanate group can be introduced by classical methods:

Reaction of the aromatic amine with thiophosgene (CSCl₂) or equivalents such as carbon disulfide and phosgene derivatives under controlled conditions to form the corresponding isothiocyanate.

The reaction typically occurs in an inert solvent such as dichloromethane or chloroform at low temperatures (0-5°C), followed by warming to room temperature to complete the conversion.

Alternative reagents include 1,1'-thiocarbonyldiimidazole or diphosgene as safer or more convenient substitutes for thiophosgene.

The reaction proceeds via nucleophilic attack of the amine on the thiophosgene, followed by elimination of HCl to yield the isothiocyanate.

Alternative Synthetic Routes and Protection Strategies

In cases where the amino group is sensitive or requires protection during bromination, protection-deprotection strategies are employed:

Arylamine protection as acetamide derivatives (e.g., N-(2-methylphenyl)acetamide) to prevent side reactions during bromination.

Bromination of the protected amine using N-bromosuccinimide (NBS) or elemental bromine under reflux conditions.

Subsequent hydrolysis of the acetamide to regenerate the free amine, which is then converted to the isothiocyanate.

This approach has been demonstrated for related compounds such as 4-bromo-2-methylaniline, providing high purity and yields with environmentally friendly conditions.

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Arylamine protection | Acetic anhydride, reflux at 50-70 °C | Protect amino group as acetamide |

| Bromination | N-bromosuccinimide, reflux in suitable solvent | Introduce bromine selectively |

| Hydrolysis | Concentrated HCl, reflux with dioxane | Remove acetamide protecting group |

| Isothiocyanate formation | Thiophosgene or equivalent, low temperature | Convert amine to isothiocyanate |

Summary Table of Preparation Methods

Research Findings and Notes

The vapor-phase bromination method significantly reduces dibromo and polybromo impurities compared to traditional liquid-phase bromination, improving product purity and reducing downstream purification requirements.

Protection of the amino group during bromination prevents side reactions and increases selectivity, especially important for substrates sensitive to electrophilic substitution.

The isothiocyanate formation step is well-established and generally proceeds in high yield when the amine precursor is pure.

Environmental and safety considerations favor methods that minimize use of toxic reagents and solvents, highlighting the importance of vapor-phase and protection strategies.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3-trifluoromethylphenylisothiocyanate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

Addition Reactions: The isothiocyanate group can react with nucleophiles to form thiourea derivatives.

Oxidation and Reduction: The compound can undergo oxidation to form sulfonyl derivatives or reduction to form amines.

Common Reagents and Conditions:

Nucleophiles: Amines, thiols, and alcohols.

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Major Products:

Thiourea Derivatives: Formed from the reaction with amines.

Sulfonyl Derivatives: Resulting from oxidation reactions.

Amines: Produced through reduction reactions.

Scientific Research Applications

While specific applications of "4-Bromo-3-trifluoromethylphenylisothiocyanate" are not detailed in the provided search results, the results do offer information about isothiocyanates and related compounds, as well as their applications.

Isothiocyanates and Their Applications

Isothiocyanates have combined applications with anti-cancer drugs that act on or influence DNA . Some isothiocyanates include phenyl isothiocyanate, cyclohexyl isothiocyanate, 4-methoxybenzyl isothiocyanate, and 4-chlorobenzyl isothiocyanate .

Research on Bioactive Compounds

Research has been done on bioactive compounds from natural sources for the discovery, evaluation, and applications of these compounds . Plant polyphenols, for example, have antioxidant and anti-inflammatory properties that can protect neuronal cells from damage and prevent neurodegenerative diseases .

Indole Derivatives

Indole derivatives are under investigation for developing effective agents against glioblastoma (GBM), the most aggressive form of primary brain tumor . Indole derivatives have been examined for their therapeutic advantages as potential anti-GBM agents, with a focus on advances made from 2013 to 2022 . The fundamental mechanisms of action include the inhibition of protein kinase, tubulin, and the p53 pathway, which play a critical role in their anti-GBM activity .

Mechanism of Action

The mechanism of action of 4-Bromo-3-trifluoromethylphenylisothiocyanate involves the formation of covalent bonds with nucleophilic sites in biological molecules. The isothiocyanate group reacts with amino groups in proteins, leading to the formation of stable thiourea linkages. This interaction can inhibit enzyme activity or alter protein function, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

4-Bromo-3-(trifluoromethyl)phenylacetic Acid (CAS 914637-17-5)

- Molecular Formula : C₉H₆O₂F₃Br vs. C₈H₃BrF₃NS (estimated for the isothiocyanate).

- Molecular Weight : 283.04 g/mol (phenylacetic acid) vs. ~296.0 g/mol (estimated for the isothiocyanate).

- Functional Group : The acetic acid (-CH₂COOH) group confers higher polarity and hydrogen-bonding capacity compared to the isothiocyanate group.

- Solubility: The phenylacetic acid derivative is slightly soluble in chloroform, methanol, and DMSO . In contrast, isothiocyanates typically exhibit lower aqueous solubility due to reduced polarity.

- Reactivity : The isothiocyanate group is highly reactive toward amines and alcohols, enabling conjugation reactions, while the carboxylic acid group participates in salt formation or esterification.

3-Bromo-4-fluorophenylacetic Acid (CAS 942282-40-8)

- Molecular Weight : 233.03 g/mol (vs. ~296.0 g/mol for the isothiocyanate).

- LogP : 1.79 (indicating moderate lipophilicity) . The isothiocyanate derivative is expected to have a higher LogP (~2.5–3.0) due to the hydrophobic -N=C=S group.

- Safety Profile : The phenylacetic acid has hazard codes H302 (harmful if swallowed) and H315-H319 (skin/eye irritation) . Isothiocyanates are generally more hazardous, with risks of respiratory irritation (H335) and acute toxicity.

Data Tables

Table 1: Structural and Physicochemical Comparison

Research Findings and Implications

- Synthetic Utility : The isothiocyanate’s reactivity makes it superior for click chemistry or bioconjugation compared to carboxylic acid analogs .

- Biological Activity : Brominated phenylacetic acids are often intermediates in drug synthesis (e.g., NSAIDs), whereas isothiocyanates may exhibit enzyme-inhibitory or anticancer properties.

- Solubility Challenges : The phenylacetic acid derivatives’ higher aqueous solubility (0.75 mg/mL ) suggests better bioavailability than isothiocyanates, which may require formulation optimization.

Biological Activity

4-Bromo-3-trifluoromethylphenylisothiocyanate (CAS 948294-47-1) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, synthesizing findings from diverse research studies, including structure-activity relationships, cytotoxic effects, and potential therapeutic applications.

Structure

The molecular formula for this compound is . The presence of both bromine and trifluoromethyl groups contributes to its unique chemical reactivity and biological properties.

Synthesis

The synthesis of isothiocyanates, including this compound, typically involves the reaction of thiocyanate with appropriate aryl halides. Various methods have been reported for synthesizing such compounds, emphasizing the importance of substituent positioning on biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been shown to exhibit significant cytotoxic effects against various cancer cell lines, including colon cancer cells (LoVo and HCT-116). The compound's mechanism appears to involve modulation of apoptosis pathways and inhibition of cell cycle progression.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | Viability (%) | IC50 (µM) |

|---|---|---|---|

| This compound | LoVo | 23.5 ± 1.5 | 281.37 ± 10.55 |

| HCT-116 | 22.67 ± 2.08 | 251.78 ± 22.02 |

The mechanisms underlying the biological activity of this compound include:

- Induction of Apoptosis : It activates intrinsic and extrinsic apoptosis pathways via upregulation of caspases.

- Cell Cycle Arrest : The compound causes G1 phase arrest in HCT-116 cells and G2/M phase arrest in LoVo cells.

- Inhibition of Enzymes : Notably, it has shown inhibitory effects on lactate dehydrogenase (LDHA) and cyclooxygenase-2 (COX-2), which are critical in cancer metabolism and inflammation respectively.

Antioxidant Activity

The compound has also demonstrated significant antioxidant properties. Research indicates that its trifluoromethyl group enhances its radical scavenging ability compared to other analogs.

Table 2: Antioxidant Potency Comparison

| Compound | Antioxidant Activity (IC50 µM) |

|---|---|

| This compound | 25.4 ± 1.3 |

| Other Analog (Chloro Substituted) | 38.8 ± 0.35 |

Study on Cytotoxic Effects

In a study evaluating various isothiocyanates, including this compound, it was found that this compound exhibited superior cytotoxicity against cancer cell lines compared to its chloro-substituted counterparts. The research emphasized the role of the trifluoromethyl group in enhancing biological activity.

In Vivo Efficacy Studies

In vivo studies have suggested that compounds similar to this compound can effectively reduce tumor growth in animal models when administered at appropriate doses. These findings support further exploration into its therapeutic potential.

Q & A

Q. What are the optimal synthetic routes for preparing 4-Bromo-3-trifluoromethylphenylisothiocyanate, and how can intermediates be validated?

- Methodological Answer : The compound can be synthesized via a two-step process:

Amine Precursor Preparation : Start with 4-Bromo-3-(trifluoromethyl)aniline (CAS RN in ) as the primary intermediate. Bromination and trifluoromethylation steps must be optimized to avoid over-substitution.

Isothiocyanate Formation : React the amine with thiophosgene (or safer alternatives like carbon disulfide/iodine) under controlled pH (6–7) and low temperatures (0–5°C) to minimize side reactions.

- Validation : Use and to confirm the disappearance of the amine peak (~5 ppm) and emergence of the isothiocyanate signal (~130 ppm for ). LC-MS (e.g., ESI+) can detect molecular ion peaks (expected [M+H] ≈ 314.97) .

Q. How can researchers ensure the purity of this compound for downstream applications?

- Methodological Answer :

- Chromatography : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>98%). Monitor UV absorption at 254 nm.

- Elemental Analysis : Confirm Br, F, and S content matches theoretical values (e.g., Br: ~25.4%, F: ~18.1%).

- Thermal Stability : Perform DSC/TGA to verify decomposition temperature (>150°C) and exclude solvent residues .

Advanced Research Questions

Q. How do steric and electronic effects of the bromo and trifluoromethyl groups influence the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer :

- Steric Effects : The trifluoromethyl group at the 3-position creates steric hindrance, slowing reactions at the 4-bromo position. Use computational modeling (DFT) to map electron density and predict reactivity.

- Electronic Effects : The electron-withdrawing trifluoromethyl group polarizes the aromatic ring, activating the bromo substituent for SNAr reactions. Validate via kinetic studies (e.g., reaction rates with amines in DMF at 60°C) and compare with meta/para-substituted analogs (e.g., ) .

Q. How can contradictory spectroscopic data (e.g., NMR splitting patterns) be resolved when characterizing derivatives of this compound?

- Methodological Answer :

- Multi-Technique Cross-Validation : Combine (to confirm trifluoromethyl integrity) and 2D NMR (HSQC, HMBC) to resolve overlapping signals.

- Isotopic Pattern Analysis : Use high-resolution mass spectrometry (HRMS) to distinguish between bromine isotopic clusters (1:1 ratio for /) and rule out impurities.

- X-ray Crystallography : Resolve ambiguous structures crystallographically if single crystals are obtainable (e.g., recrystallize from hexane/ethyl acetate) .

Q. What experimental designs are recommended to study the compound’s stability under varying storage conditions?

- Methodological Answer :

- Accelerated Stability Testing : Store aliquots at -20°C, 4°C, and 25°C with desiccants. Monitor degradation via HPLC at intervals (0, 1, 3, 6 months).

- Light Sensitivity : Expose samples to UV (365 nm) and visible light; quantify decomposition products (e.g., free amine) via LC-MS.

- Moisture Sensitivity : Conduct Karl Fischer titration to correlate water content with hydrolysis rates .

Q. How can researchers design kinetic studies to quantify the thiocyanate group’s reactivity in cross-coupling reactions?

- Methodological Answer :

- Pseudo-First-Order Conditions : React the compound with excess nucleophile (e.g., benzylamine) in anhydrous THF. Monitor progress via in situ IR (disappearance of N=C=S stretch at ~2050 cm).

- Activation Energy Calculation : Perform reactions at multiple temperatures (25–60°C) and apply the Arrhenius equation. Compare with computational predictions (e.g., Gaussian simulations) .

Data Analysis & Contradiction Management

Q. What strategies are effective in reconciling discrepancies between theoretical and observed yields in large-scale syntheses?

- Methodological Answer :

- Byproduct Identification : Use GC-MS or preparative TLC to isolate and characterize side products (e.g., dimerization via thiourea formation).

- Scale-Dependent Optimization : Re-evaluate stoichiometry and mixing efficiency using microreactors for small-scale trials before scaling up.

- Statistical DoE : Apply Design of Experiments (e.g., response surface methodology) to identify critical factors (temperature, catalyst loading) .

Q. How can researchers address inconsistencies in reported melting points or solubility data across literature sources?

- Methodological Answer :

- Standardized Protocols : Replicate measurements using DSC for melting points and shake-flask methods for solubility (e.g., in DMSO, ethanol).

- Purity Correlation : Cross-check impurities (e.g., residual solvents via ) that may depress melting points.

- Meta-Analysis : Aggregate data from peer-reviewed journals (avoiding vendor catalogs like –10) to establish consensus values .

Application-Oriented Questions

Q. What methodologies are recommended for incorporating this compound into polymer matrices for advanced material studies?

- Methodological Answer :

- Copolymerization : Use free-radical initiators (AIBN) to graft the compound onto styrene or acrylate backbones. Monitor conversion via .

- Post-Polymerization Modification : React pendant amine groups in polymers (e.g., polyethyleneimine) with the isothiocyanate under mild conditions (pH 7.5, 25°C).

- Thermal Analysis : Characterize glass transition temperature (Tg) shifts via DMA to assess cross-linking efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.